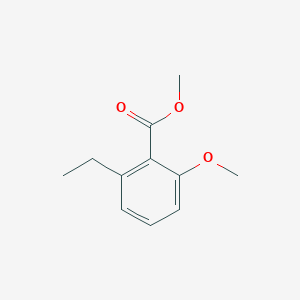

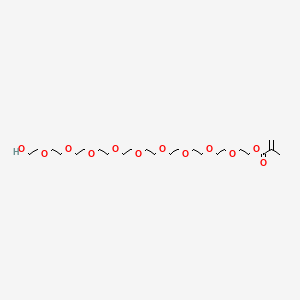

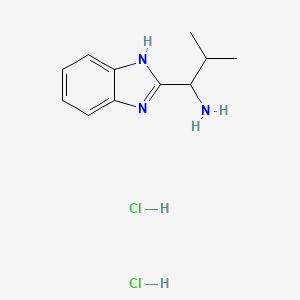

![molecular formula C19H21N3O B3119994 N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide CAS No. 25810-61-1](/img/structure/B3119994.png)

N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide

Overview

Description

Scientific Research Applications

Cancer Research

One significant application of benzimidazole carboxamide derivatives, similar to N-(1-(1H-1,3-Benzimidazol-2-YL)-3-methylbutyl)benzenecarboxamide, is in cancer research. The compound ABT-888, a cyclic amine-containing benzimidazole carboxamide, demonstrates potential as a Poly(ADP-ribose) polymerase (PARP) inhibitor. It shows promise in human phase I clinical trials for cancer treatment due to its excellent PARP enzyme potency and cellular potency (Penning et al., 2009).

Anti-inflammatory Activity

Benzimidazole derivatives have been studied for their anti-inflammatory properties. Research indicates that certain benzimidazole compounds, synthesized using various chemicals and methods, exhibited notable anti-inflammatory effects, as determined by the rat-paw-oedema method (Bhor & Sable, 2022).

Antimicrobial and Antioxidant Activities

Research into N-substituted benzimidazole compounds reveals their promising antimicrobial and antioxidant activities. Studies show that incorporating a heterocyclic ring at the benzimidazole ring's second position yields biologically active compounds with good antimicrobial and antioxidant properties (Sindhe et al., 2016).

Novel Compounds with Potential Receptor Activity

Benzimidazole derivatives have been discovered in new designer drugs with potential cannabinoid receptor activity. These findings highlight the diverse applications and importance of benzimidazole derivatives in pharmacological research (Westphal et al., 2015).

Synthesis and Characterization for Diverse Applications

Benzimidazole derivatives have been synthesized and characterized for various applications, including antimicrobial activities, molecular docking studies, and studies of their photo-physical characteristics. These compounds demonstrate the versatility of benzimidazole derivatives in different scientific domains (Sethi et al., 2016; Padalkar et al., 2011).

Mechanism of Action

Target of Action

The primary target of N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide is human glucokinase (GK) . Glucokinase is a cytosolic enzyme primarily expressed in pancreatic β-cells and liver hepatocytes .

Mode of Action

This compound acts as an allosteric activator of human glucokinase . It binds to the allosteric site of the GK protein, leading to an increase in the catalytic action of GK . The compound shows appreciable H-bond interactions with Arg63 residue of GK .

Biochemical Pathways

The activation of GK by this compound enhances the transformation of glucose to glucose-6-phosphate with the aid of adenosinetriphosphate (ATP) . This process is a crucial step in the glycolysis pathway and plays a significant role in regulating blood glucose levels.

Result of Action

The activation of GK by this compound leads to significant hypoglycemic effects, making it a potential therapeutic agent for type-2 diabetes (T2D) . In vitro testing showed that certain derivatives of the compound strongly increased the catalytic action of GK .

Properties

IUPAC Name |

N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-13(2)12-17(22-19(23)14-8-4-3-5-9-14)18-20-15-10-6-7-11-16(15)21-18/h3-11,13,17H,12H2,1-2H3,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDCSPQHVRXQNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid](/img/structure/B3119913.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3119941.png)

![[3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine](/img/structure/B3119968.png)

![4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3120015.png)